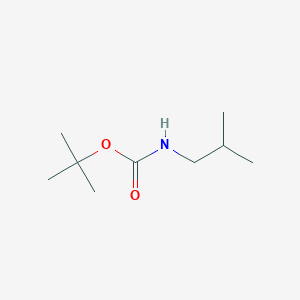

Tert-butyl isobutylcarbamate

CAS No.: 365441-87-8

Cat. No.: VC6800053

Molecular Formula: C9H19NO2

Molecular Weight: 173.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365441-87-8 |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.256 |

| IUPAC Name | tert-butyl N-(2-methylpropyl)carbamate |

| Standard InChI | InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

| Standard InChI Key | TXDOUCCKKNGHST-UHFFFAOYSA-N |

| SMILES | CC(C)CNC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl isobutylcarbamate (chemical formula: C<sub>9</sub>H<sub>19</sub>NO<sub>2</sub>) consists of a tert-butyl group [(CH<sub>3</sub>)<sub>3</sub>C–] bonded to a carbamate (–OCONH–) functional group, which is further connected to an isobutyl chain (–CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub>). This configuration imparts steric hindrance and stability, making it resistant to hydrolysis under mild conditions .

Table 1: Key Physicochemical Properties

The compound’s solubility profile and thermal stability make it suitable for reactions in polar aprotic solvents, though its low water solubility necessitates organic media for most applications .

Synthesis Methods

The synthesis of tert-butyl isobutylcarbamate typically involves the reaction of isobutylamine with tert-butyl chloroformate, a method analogous to the preparation of related carbamates .

Reaction Mechanism and Conditions

-

Starting Materials: Isobutylamine and tert-butyl chloroformate are combined in a stoichiometric ratio.

-

Base Catalysis: A base such as triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation .

-

Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .

Table 2: Representative Synthesis Protocol

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

This method, adapted from tert-butyl ester syntheses , ensures minimal side reactions such as over-alkylation.

Applications in Scientific Research

Tert-butyl isobutylcarbamate serves multiple roles in chemical and pharmaceutical research:

Protecting Group in Peptide Synthesis

The tert-butyl carbamate (Boc) group is widely used to protect amine functionalities during solid-phase peptide synthesis. Its stability under basic conditions and ease of removal via acidic treatment (e.g., trifluoroacetic acid) make it ideal for multi-step syntheses .

Intermediate in Organic Synthesis

The compound acts as a precursor in the synthesis of ureas, isocyanates, and heterocycles. For example, it can undergo hydrolysis to yield isobutylamine or react with Grignard reagents to form substituted amines .

| Compound | Dose (mg/kg/day) | Mutant Frequency (×10<sup>−6</sup>) |

|---|---|---|

| TBHP | 75 | 41.0 ± 11.6 |

| TBHP | 300 | 46.3 ± 7.0 |

| Negative Control | – | 44.2 ± 9.0 |

Recent Research Developments

Recent patents highlight advancements in carbamate synthesis. For instance, a 2012 Chinese patent (CN103787971A) describes a novel method for preparing tert-butyl esters via spirocyclic intermediates . Although focused on azaspiro compounds, this work underscores the broader applicability of tert-butyl carbamates in complex molecule synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume